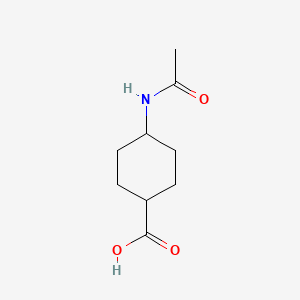

cis-4-Acetamidocyclohexanecarboxylic acid

CAS No.: 845506-93-6

Cat. No.: VC7100416

Molecular Formula: C9H15NO3

Molecular Weight: 185.223

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 845506-93-6 |

|---|---|

| Molecular Formula | C9H15NO3 |

| Molecular Weight | 185.223 |

| IUPAC Name | 4-acetamidocyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H15NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) |

| Standard InChI Key | RQFVEAIRYQPUCC-OCAPTIKFSA-N |

| SMILES | CC(=O)NC1CCC(CC1)C(=O)O |

Introduction

cis-4-Acetamidocyclohexanecarboxylic acid is a synthetic organic compound that belongs to the class of cyclohexanecarboxylic acids. Despite its potential applications in organic synthesis and pharmaceutical research, detailed information on this compound is limited. This article aims to compile available data and provide insights into its properties, synthesis, and potential uses.

Synthesis

The synthesis of cis-4-Acetamidocyclohexanecarboxylic acid likely involves a multi-step process starting from cyclohexanone derivatives. A general approach might include:

-

Hydrogenation: Convert a 4-substituted cyclohexanone into the corresponding cyclohexanol using a catalyst like palladium or iridium .

-

Carboxylation: Introduce a carboxyl group through oxidation or other carboxylation methods.

-

Acetylation: React the hydroxyl group with acetic anhydride to form the acetamide derivative.

Potential Applications

While specific applications of cis-4-Acetamidocyclohexanecarboxylic acid are not well-documented, compounds with similar structures are often explored for their biological activities. For example, cis-4-Hydroxycyclohexanecarboxylic acid exhibits immunosuppressive activities and is involved in metabolic disorders related to hyperglycemia .

Research Findings and Future Directions

Given the limited availability of specific research on cis-4-Acetamidocyclohexanecarboxylic acid, future studies could focus on its synthesis optimization, biological evaluation, and potential applications in pharmaceuticals or organic synthesis. The compound's structural similarity to other biologically active molecules suggests it may have interesting properties worth exploring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume